molecular formula C9H7F3O3S B1324141 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene CAS No. 898772-29-7

2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene

Cat. No.: B1324141
CAS No.: 898772-29-7
M. Wt: 252.21 g/mol
InChI Key: JLAAXBQKIGBHBL-UHFFFAOYSA-N
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Description

2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene is a synthetic compound with the molecular formula C9H7F3O3S and a molecular weight of 252.21 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene typically involves the reaction of thiophene derivatives with trifluoroacetyl chloride and dioxolane under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized thiophene derivatives, while reduction can produce compounds with different functional groups .

Scientific Research Applications

2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoroacetylthiophene: Lacks the dioxolane ring, making it less complex.

    5-(1,3-Dioxolan-2-yl)thiophene: Does not have the trifluoroacetyl group, resulting in different reactivity and properties.

    2-Acetyl-5-(1,3-dioxolan-2-yl)thiophene: Similar structure but with an acetyl group instead of a trifluoroacetyl group.

Uniqueness

2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene is unique due to the presence of both the trifluoroacetyl and dioxolane groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3S/c10-9(11,12)7(13)5-1-2-6(16-5)8-14-3-4-15-8/h1-2,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAAXBQKIGBHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641889
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-29-7
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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